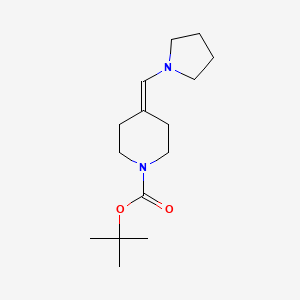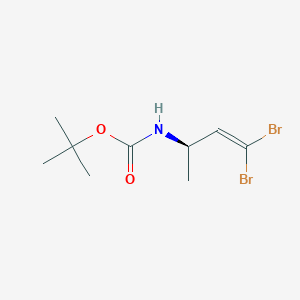
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Overview
Description
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid is a chemical compound with the molecular formula C12H14O7 · C6H13N and a molecular weight of 369.41 g/mol . It is primarily used as a substrate for the enzyme alpha-L-iduronidase . This compound is significant in biochemical research, particularly in the study of lysosomal storage disorders such as Hurler syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl alpha-L-iduronide cyclohexylammonium salt involves the reaction of phenyl alpha-L-iduronide with cyclohexylamine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired salt .
Industrial Production Methods: While specific industrial production methods for phenyl alpha-L-iduronide cyclohexylammonium salt are not widely documented, the general approach involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. Quality control measures are crucial to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid primarily undergoes enzymatic reactions, particularly hydrolysis by alpha-L-iduronidase . This reaction is essential for the breakdown of glycosaminoglycans in lysosomes.
Common Reagents and Conditions: The enzymatic hydrolysis of phenyl alpha-L-iduronide cyclohexylammonium salt requires the presence of alpha-L-iduronidase under physiological conditions, including a pH of around 4.5 to 5.5 and a temperature of approximately 37°C .
Major Products Formed: The primary product formed from the enzymatic hydrolysis of phenyl alpha-L-iduronide cyclohexylammonium salt is phenyl alpha-L-iduronide, which is further broken down into simpler sugars and other metabolites .
Scientific Research Applications
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid is extensively used in biochemical research to study the activity of alpha-L-iduronidase . This enzyme is crucial for diagnosing and understanding lysosomal storage disorders such as Hurler syndrome . The compound is also used in enzyme assays to measure the activity of alpha-L-iduronidase in various biological samples, including cultured cells and amniotic fluid .
Mechanism of Action
The mechanism of action of phenyl alpha-L-iduronide cyclohexylammonium salt involves its hydrolysis by alpha-L-iduronidase . The enzyme binds to the compound and catalyzes the cleavage of the glycosidic bond, resulting in the release of phenyl alpha-L-iduronide . This process is essential for the degradation of glycosaminoglycans in lysosomes, preventing their accumulation and the subsequent development of lysosomal storage disorders .
Comparison with Similar Compounds
Similar Compounds:
- 4-Methylumbelliferyl alpha-L-iduronide
- Phenyl alpha-L-iduronide
Uniqueness: cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid is unique due to its specific use as a substrate for alpha-L-iduronidase . While other compounds like 4-Methylumbelliferyl alpha-L-iduronide are also used in enzyme assays, phenyl alpha-L-iduronide cyclohexylammonium salt provides a reliable and specific substrate for diagnosing and studying lysosomal storage disorders .
Properties
IUPAC Name |
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O7.C6H13N/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17);6H,1-5,7H2/t7-,8-,9+,10+,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESLUVIFWFRPII-HNXNNCCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745639 | |
| Record name | Cyclohexanamine--phenyl alpha-L-idopyranosiduronic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39031-70-4 | |
| Record name | Cyclohexanamine--phenyl alpha-L-idopyranosiduronic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B1512700.png)

![Methyl 8-hydroxy-2-oxo-1-azaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B1512702.png)





![2-(4-Fluorobenzyl)-9-hydroxy-6-methoxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione](/img/structure/B1512716.png)

![8-Benzyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B1512719.png)
![Dimethyl 2-(5'-cyano-5-formyl-2',6-bis((2-methoxyethoxy)methoxy)-[1,1'-biphenyl]-3-yl)succinate](/img/structure/B1512723.png)
![Methyl 3'-(((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1512724.png)
![Octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1512727.png)
